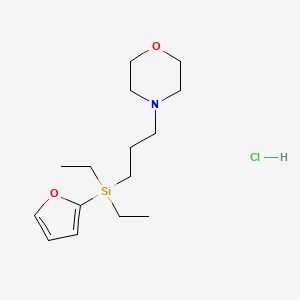
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is a complex organosilicon compound It is characterized by the presence of a furan ring, a morpholine ring, and a silane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride typically involves the reaction of furan-2-yl compounds with morpholine derivatives in the presence of silane reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The silane group can be reduced to form silanol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Silanol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Bis(furan-2-yl)methyl-(morpholin-4-ylmethyl)silane;hydrochloride
- Bis(furan-2-yl)-dimethylsilane
Uniqueness
Diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
89052-22-2 |
|---|---|
Molecular Formula |
C15H28ClNO2Si |
Molecular Weight |
317.92 g/mol |
IUPAC Name |
diethyl-(furan-2-yl)-(3-morpholin-4-ylpropyl)silane;hydrochloride |
InChI |
InChI=1S/C15H27NO2Si.ClH/c1-3-19(4-2,15-7-5-11-18-15)14-6-8-16-9-12-17-13-10-16;/h5,7,11H,3-4,6,8-10,12-14H2,1-2H3;1H |
InChI Key |
RTICNHYIZMMQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCCN1CCOCC1)C2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















